3-(Difluoromethoxy)pyridin-2-ol
Description
3-(Difluoromethoxy)pyridin-2-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at the 2-position and a difluoromethoxy (-O-CF2H) group at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C6H5F2NO2 |
|---|---|
Molecular Weight |
161.11 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)11-4-2-1-3-9-5(4)10/h1-3,6H,(H,9,10) |
InChI Key |
UHICRVMXDURUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)OC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural analogs of 3-(Difluoromethoxy)pyridin-2-ol, highlighting substituent positions, molecular formulas, and properties:
Key Observations:
- Fluorinated vs. Non-Fluorinated Groups: The difluoromethoxy group in this compound offers moderate electron-withdrawing effects compared to the stronger -O-CF3 group in . This difference impacts reactivity and solubility, with trifluoromethoxy derivatives often exhibiting higher metabolic resistance .
- Hydroxyl Position : The 2-hydroxyl group in the target compound may facilitate hydrogen bonding, a feature shared with 3-hydroxypyridines in and , which are critical in metal coordination or solubility enhancement.
Physicochemical Properties
- Melting Points : Chalconeimine derivatives with difluoromethoxy groups () exhibit m.p. ~96°C, suggesting moderate crystallinity due to fluorine’s inductive effects .
- Solubility: Fluorinated pyridinols generally show lower aqueous solubility than non-fluorinated analogs (e.g., 2-(2-Hydroxyethoxy)pyridin-3-ol in ) due to increased hydrophobicity .
- Stability : Difluoromethoxy groups are less hydrolytically stable than trifluoromethoxy groups but more stable than methoxy groups, balancing reactivity and durability in synthetic pathways .
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